Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate chemical properties
Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate. This molecule is a highly valuable, functionalized azetidine building block for medicinal chemistry and drug discovery. The introduction of a quaternary carbon center at the 3-position of the azetidine ring offers unique structural constraints and metabolic stability to derivative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.
Introduction: The Strategic Value of Substituted Azetidines
Saturated heterocycles are foundational scaffolds in modern drug discovery, and among them, the azetidine ring has emerged as a particularly valuable motif. Its strained four-membered ring system imparts a rigid, three-dimensional geometry that can effectively orient substituents for optimal interaction with biological targets. Furthermore, azetidines are considered "bioisosteres" of more common rings like pyrrolidine and piperidine but possess a distinct vector space for substituent placement.
Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (Compound 26 as referenced in select literature) is a prime example of a next-generation azetidine building block.[1] It features three key points of functionality:
-
A Boc-protected nitrogen , which allows for stable handling and purification while enabling straightforward deprotection for subsequent functionalization.
-
A nitrile (cyano) group , a versatile functional handle that can be transformed into a primary amine, a carboxylic acid, an amide, or a tetrazole ring.
-
A quaternary center at the C3 position, created by the methyl group. This feature is of high strategic importance as it can enhance metabolic stability by blocking a potential site of oxidative metabolism and can lock the conformation of substituents, reducing the entropic penalty of binding to a protein target.
This guide will explore the core chemical properties and synthetic utility of this compound, providing the necessary technical insights for its effective application in research and development.
Physicochemical and Structural Properties
The fundamental properties of the title compound are summarized below. These are calculated based on its structure and compared with its immediate precursor, tert-butyl 3-cyanoazetidine-1-carboxylate.
| Property | Value (for Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate) | Value (for Precursor: Tert-butyl 3-cyanoazetidine-1-carboxylate) | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₂ | C₉H₁₄N₂O₂ | |
| Molecular Weight | 196.25 g/mol | 182.22 g/mol | [2] |
| CAS Number | 1422530-08-4 (as referenced in literature for compound 26) | 142253-54-1 | [1][2][3] |
| IUPAC Name | tert-butyl 3-cyano-3-methylazetidine-1-carboxylate | tert-butyl 3-cyanoazetidine-1-carboxylate | [2] |
| Appearance | Expected to be a solid or oil | Solid | |
| Canonical SMILES | CC1(C#N)CN(C1)C(=O)OC(C)(C)C | C1C(C#N)N(C1)C(=O)OC(C)(C)C | |
| InChI Key | - | WEFREESWPHICPL-UHFFFAOYSA-N | |
| XLogP3 (Predicted) | ~1.0 | 0.6 | [2] |
Structural Diagram
Caption: Chemical structure of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.
Synthesis and Purification
The primary route to tert-butyl 3-cyano-3-methylazetidine-1-carboxylate involves the alkylation of its direct precursor, tert-butyl 3-cyanoazetidine-1-carboxylate. This process leverages the acidity of the α-proton to the nitrile group.
Synthesis of Precursor: Tert-butyl 3-cyanoazetidine-1-carboxylate
The precursor is typically synthesized from commercially available 1-Boc-3-azetidinone. A common method is the two-step procedure involving a Wadsworth-Emmons reaction followed by a Michael addition, although direct conversion from a tosyl- or mesyl-activated alcohol is also feasible. A robust method starts from 3-cyanoazetidine hydrochloride.[4]
-
Boc Protection: 3-Cyanoazetidine hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).[4]
-
Workup and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved via silica gel column chromatography.[4]
Synthesis of Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate
The key transformation is the methylation at the C3 position. This requires deprotonation of the C-H bond adjacent to the cyano group, followed by quenching with an electrophilic methyl source.
-
Deprotonation: Tert-butyl 3-cyanoazetidine-1-carboxylate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) is added slowly to generate the carbanion.[5]
-
Alkylation: An electrophile, such as methyl iodide (CH₃I), is added to the solution. The reaction is allowed to proceed at low temperature before gradually warming to room temperature.
-
Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted. Purification is performed using column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Synthetic pathway to the title compound via alkylation.
Spectroscopic Data
Spectroscopic analysis is critical for confirming the structure and purity of the final compound. Based on data from related structures and published supplementary information for compound 26 , the following are expected spectroscopic characteristics.[1]
| Spectroscopic Method | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.2-4.0 (m, 4H, azetidine CH₂), ~1.7 (s, 3H, C-CH₃), ~1.45 (s, 9H, Boc C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~156 (C=O, Boc), ~120 (C≡N), ~81 (O-C(CH₃)₃), ~55 (azetidine CH₂), ~35 (quaternary C-CN), ~28 (C(CH₃)₃), ~25 (C-CH₃) |
| Mass Spectrometry (ESI+) | m/z: 197.13 [M+H]⁺, 219.11 [M+Na]⁺ |
| Infrared (IR) | ν (cm⁻¹): ~2240 (C≡N stretch), ~1695 (C=O stretch, carbamate) |
Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument used. The values provided are predictive based on established chemical shift ranges and data for analogous compounds.[6]
Reactivity and Chemical Transformations
The utility of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate as a building block stems from the orthogonal reactivity of its functional groups.
-
Boc Group Deprotection: The tert-butoxycarbonyl (Boc) protecting group is reliably cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in dioxane or an alcohol.[7] This unmasks the azetidine nitrogen, which can then participate in a wide range of reactions including N-alkylation, N-acylation, N-arylation, and reductive amination.
-
Cyano Group Transformations: The nitrile is a versatile precursor to other key functional groups.
-
Reduction to Amine: It can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation. This provides a valuable linker for further elaboration.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile to the corresponding carboxylic acid, yielding 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid.[5][8] This derivative is a constrained, non-natural amino acid.
-
Conversion to Tetrazole: The nitrile can react with azides (e.g., sodium azide with a Lewis acid) to form a 5-substituted tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.
-
Reactivity Map
Caption: Potential chemical transformations of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate make it an attractive scaffold for targeting a variety of diseases. The azetidine core is prevalent in numerous biologically active compounds.
-
Janus Kinase (JAK) Inhibitors: The related azetidinyl-acetonitrile moiety is a key component of Baricitinib, a known JAK1/JAK2 inhibitor used to treat rheumatoid arthritis.[7] The introduction of a methyl group at the 3-position can be explored to create novel analogues with potentially altered selectivity or potency profiles.
-
Anticancer Agents: Azetidine derivatives have been investigated as anticancer agents.[5] The rigid scaffold can be used to develop inhibitors of protein-protein interactions or enzymes implicated in cancer progression.
-
Neurological Disorders: The constrained nature of the azetidine ring is useful for designing ligands for central nervous system (CNS) targets. For example, azetidine derivatives have been explored as sphingosine-1-phosphate (S1P) receptor agonists, which are relevant for treating conditions like multiple sclerosis.[5]
-
PROTAC Linkers: Functionalized azetidines can serve as components of PROTAC (PROteolysis TArgeting Chimera) linkers, connecting a target-binding warhead to an E3 ligase-binding moiety.[9]
Safety and Handling
No specific safety data sheet (SDS) is available for tert-butyl 3-cyano-3-methylazetidine-1-carboxylate. The following information is based on the SDS for the closely related precursor, tert-butyl 3-cyanoazetidine-1-carboxylate, and should be used as a guideline. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. |
Experimental Protocol: Synthesis of Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate
This protocol describes a representative procedure for the methylation of the precursor.
Materials:
-
Tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.1 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 3-cyanoazetidine-1-carboxylate. Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the LiHMDS solution dropwise via syringe over 15 minutes. The causality here is critical: slow addition prevents localized heating and unwanted side reactions. Stir the mixture at -78 °C for 1 hour. The strong, sterically hindered base is chosen to ensure complete and clean deprotonation without attacking the carbamate or nitrile.
-
Alkylation: Add methyl iodide dropwise to the reaction mixture. Stir at -78 °C for an additional 2 hours.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for 16 hours (overnight).
-
Quenching: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. This protonates any remaining base and carbanion.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. The purpose of the brine wash is to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.
References
-
Zhang, M., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC, NIH. [Link]
-
Evotec (n.d.). tert-Butyl (2R)-2-cyanoazetidine-1-carboxylate. Evotec. [Link]
-
Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]
-
Acros Pharmatech (n.d.). tert-Butyl 3-amino-3-methylazetidine-1-carboxylate. Acros Pharmatech. [Link]
-
PubChem (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. PubChem. [Link]
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]
-
PubChem (n.d.). Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate. PubChem. [Link]
-
The Royal Society of Chemistry (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]
-
PubChemLite (n.d.). Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. PubChemLite. [Link]
-
Oregon State University (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
- Google Patents (n.d.). US10208040B2 - Fused imidazo-piperidine JAK inhibitors.
-
Molway Sourcing (n.d.). Tert-Butyl 3-cyanoazetidine-1-carboxylate. Molway Sourcing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Potential of 1-Boc-3-Cyanoazetidine in Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Google Patents (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Google Patents (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
El-Sayed, N. S., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC, NIH. [Link]
-
PubChem (n.d.). 1-Boc-3-cyanoazetidine. PubChem. [Link]
- Google Patents (n.d.). US4520201A - Synthesis of cimetidine and analogs thereof.
-
Knight Chemicals Online (n.d.). tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Knight Chemicals Online. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1-Boc-3-cyanoazetidine | C9H14N2O2 | CID 10631283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molwaysourcing.com [molwaysourcing.com]
- 4. 1-Boc-3-Cyanoazetidine | 142253-54-1 [chemicalbook.com]
- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2092830-09-4|tert-butyl 3-[amino(cyano)methyl]azetidine-1-carboxylate|BLD Pharm [bldpharm.com]





